2-[2-Pyridyl]methylene-3-quinuclidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2E)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9+ |
InChI Key |
ZSFXRRSLLOTWGJ-FMIVXFBMSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=N3 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Pyridyl Methylene 3 Quinuclidinone and Quinuclidinone Derivatives
Strategies for the Construction of the Quinuclidinone Core
The 1-azabicyclo[2.2.2]octan-3-one, or 3-quinuclidinone, framework is the foundational structure upon which the target molecule is built. Its synthesis is a critical first step, with several well-documented routes available.
The most prominent and historically significant method for synthesizing 3-quinuclidinone hydrochloride is the Dieckmann condensation. wikipedia.org This intramolecular cyclization of a diester is a robust method for forming the bicyclic ketone. The typical pathway commences from piperidine-4-carboxylic acid or its ethyl ester, ethyl isonipecotate. googleapis.com
The general sequence involves N-alkylation of the piperidine (B6355638) ring with an acetate (B1210297) equivalent, such as ethyl chloroacetate, to form a diester intermediate like 1-carbethoxymethyl-4-carbethoxypiperidine. This diester is then subjected to a base-mediated Dieckmann condensation. Strong bases such as potassium tert-butoxide or potassium ethoxide are employed to facilitate the intramolecular cyclization, which yields a β-keto ester. The final step involves acidic hydrolysis and decarboxylation to yield the desired 3-quinuclidinone, which is typically isolated as its hydrochloride salt. wikipedia.orggoogleapis.com
An improved one-pot method has been described, starting from ethyl piperidine 4-carboxylate, which is condensed with methyl chloroacetate. The resulting diester undergoes Dieckmann reaction, hydrolysis, and decarboxylation in a single pot to afford 3-quinuclidinone hydrochloride. googleapis.com
Table 1: Key Steps in a Typical Synthesis of 3-Quinuclidinone Hydrochloride
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. N-Alkylation | Ethyl isonipecotate | Ethyl chloroacetate, Base (e.g., Na2CO3 or Et3N), Heat | 1-Carbethoxymethyl-4-carbethoxypiperidine |
| 2. Cyclization | 1-Carbethoxymethyl-4-carbethoxypiperidine | Strong Base (e.g., Potassium tert-butoxide), Toluene/THF, Reflux | β-keto ester intermediate |
| 3. Hydrolysis & Decarboxylation | β-keto ester intermediate | Strong Acid (e.g., HCl or H2SO4), Heat | 3-Quinuclidinone Hydrochloride |
2-Methylene-3-quinuclidinone is a pivotal intermediate that can be used to introduce various substituents at the 2-position. This α,β-unsaturated ketone is a reactive Michael acceptor. Its synthesis is typically achieved through a Mannich-type reaction involving 3-quinuclidinone, formaldehyde, and a secondary amine, followed by elimination.
Alternatively, direct introduction of the methylene (B1212753) group can be achieved via aldol (B89426) condensation of 3-quinuclidinone with formaldehyde. The resulting hydroxymethyl intermediate can then be dehydrated under acidic or basic conditions to yield 2-methylene-3-quinuclidinone. This intermediate is often prepared and used in situ or isolated as its more stable hydrochloride salt.
Synthetic Approaches to Introduce the 2-Pyridylmethylene Moiety
With the 3-quinuclidinone core in hand, the next critical phase is the introduction of the 2-pyridylmethylene group. This is primarily achieved through condensation reactions that form the exocyclic double bond.
The most direct method for synthesizing 2-[2-Pyridyl]methylene-3-quinuclidinone is the base-catalyzed aldol condensation or Knoevenagel condensation between 3-quinuclidinone and pyridine-2-carboxaldehyde. wikipedia.org In this reaction, a base deprotonates the α-carbon (C2) of 3-quinuclidinone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the target α,β-unsaturated ketone.
Typical conditions for such condensations involve reacting the ketone and aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a protic solvent such as ethanol (B145695) or methanol (B129727). The reaction often proceeds at room temperature or with gentle heating. This strategy has been successfully employed for the synthesis of various 2-arylidene-3-quinuclidinones. For instance, the condensation of 3-quinuclidinone hydrochloride with 4-formylbenzoic acid under reflux conditions yields the corresponding (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid.
Beyond direct condensation, other advanced methods can functionalize the quinuclidinone core. One approach involves the α-lithiation of a protected quinuclidine (B89598) derivative, followed by reaction with an electrophile. For example, quinuclidine can be oxidized to its N-oxide, which facilitates deprotonation at the α-position (C2) using a strong base like lithium diisopropylamide (LDA). The resulting carbanion can then be trapped with an electrophile such as pyridine-2-carboxaldehyde. This yields a 2-substituted hydroxymethyl derivative, which can be subsequently oxidized and dehydrated to afford the desired this compound. This method offers an alternative route, particularly for sensitive substrates, and has been shown to be high-yielding (78%) for the addition of pyridine-2-carboxaldehyde to the lithiated quinuclidine N-oxide carbanion.
Another strategy involves the 1,4-conjugate addition (Michael reaction) to a pre-formed 2-arylidene-3-quinuclidinone. While this is used to add substituents to the benzylic carbon rather than form the pyridylmethylene group itself, it highlights the reactivity of the system for creating diverse analogs. For example, 2-benzylidene-3-quinuclidinone reacts with Grignard reagents in the presence of copper(I) salts to yield 2-benzhydryl-3-quinuclidinone. googleapis.comgoogle.com
Stereoselective and Enantioselective Synthesis of this compound Analogs
Achieving stereocontrol in the synthesis of quinuclidinone derivatives is crucial for their application in medicinal chemistry. Enantioselective synthesis of the quinuclidinone core itself can be accomplished by starting from chiral precursors. For instance, enantiopure 3-quinuclidinone analogues have been prepared from the Cinchona alkaloids, quincorine (B1366806) and quincoridine.
For derivatives of this compound, stereoselectivity becomes relevant when the exocyclic double bond is reduced or when further chirality is introduced. Asymmetric hydrogenation of the C=C double bond using chiral catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) can produce chiral 2-(2-pyridylmethyl)quinuclidin-3-ones with high enantiomeric excess.
Furthermore, the carbonyl group of the quinuclidinone core can be reduced stereoselectively. Asymmetric hydrogenation of 3-quinuclidinone using chiral ruthenium catalysts has been developed to produce optically pure (R)- and (S)-3-quinuclidinol with high yield (>95%) and enantiomeric excess (>99%). This provides a route to chiral scaffolds that can be further elaborated into a variety of enantiopure analogs.
Table 2: Summary of Synthetic Strategies
| Section | Strategy | Description | Key Reagents |
| 2.1.1 | Dieckmann Condensation | Intramolecular cyclization of a piperidine-based diester to form the quinuclidinone ring. | Potassium tert-butoxide, HCl |
| 2.2.1 | Knoevenagel/Aldol Condensation | Base-catalyzed reaction of 3-quinuclidinone with pyridine-2-carboxaldehyde. | NaOH or KOH, Pyridine-2-carboxaldehyde |
| 2.2.2 | α-Lithiation of N-Oxide | Deprotonation of quinuclidine N-oxide followed by trapping with an aldehyde electrophile. | LDA, Pyridine-2-carboxaldehyde |
| 2.3 | Asymmetric Hydrogenation | Stereoselective reduction of the ketone or an exocyclic double bond using a chiral catalyst. | Chiral Ru/Rh catalysts, H2 |
Novel Catalytic Methods in Quinuclidinone Chemistry
The development of novel catalytic methodologies has significantly advanced the synthesis of quinuclidinone derivatives, enabling more efficient, selective, and sustainable routes to these valuable compounds. Research has particularly focused on asymmetric synthesis to produce enantiomerically pure products, which are crucial as building blocks for pharmaceuticals. Key areas of innovation include transition-metal-catalyzed asymmetric hydrogenation, biocatalysis, and other metal-catalyzed coupling reactions.
Asymmetric Hydrogenation of 3-Quinuclidinone
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of ketones to chiral alcohols. In the context of quinuclidinone chemistry, this method is paramount for producing enantiopure (R)- and (S)-3-quinuclidinol, key intermediates for various muscarinic receptor ligands. lookchem.com
Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands have emerged as exceptionally effective catalysts for the hydrogenation of 3-quinuclidinone. For instance, a highly practical synthesis of (R)-3-quinuclidinol utilizes a XylSkewphos/PICA-Ruthenium(II) complex. lookchem.comacs.org This process achieves high enantioselectivity and is efficient enough for large-scale production, operating with a high substrate-to-catalyst ratio. lookchem.comacs.org The reaction is typically performed in an alcohol solvent with a base, where the choice of solvent can significantly impact catalyst efficiency. acs.org While ethanol proves effective, other alcohols like methanol or 2-propanol have been shown to decrease catalyst performance. acs.org
The table below summarizes the performance of a notable ruthenium catalyst in the asymmetric hydrogenation of 3-quinuclidinone.
Table 1: Asymmetric Hydrogenation of 3-Quinuclidinone to (R)-3-Quinuclidinol
| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee) | Reference |
|---|
The optical purity of the product can be readily increased to >99% through recrystallization. lookchem.comacs.org
Biocatalytic Reductions
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, particularly reductases, can operate under mild conditions and often provide exceptional levels of stereoselectivity. For the synthesis of chiral quinuclidinols, several novel enzymatic systems have been developed.
A 3-quinuclidinone reductase isolated from the yeast Rhodotorula rubra has been shown to catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with greater than 99.9% enantiomeric excess. nih.gov This nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent enzyme was cloned and expressed in Escherichia coli. nih.gov By coexpressing the reductase with a glucose dehydrogenase for cofactor regeneration, a highly efficient system was created, capable of converting high concentrations of the substrate almost stoichiometrically. nih.gov
Similarly, reductases from Rhodococcus erythropolis have been identified that produce (S)-3-quinuclidinol with over 99% ee. researchgate.net More recent innovations involve the immobilization of these enzymes. A bifunctional nanobiocatalyst was engineered by immobilizing a 3-quinuclidinone reductase and a glucose dehydrogenase onto magnetic porous silica (B1680970) nanoparticles. mdpi.com This system allows for high substrate loading, excellent conversion yields (>99%), and easy recovery and recycling of the catalyst. mdpi.com Another approach utilizes heterogeneous biocatalytic hydrogenation, where enzymes are immobilized on a carbon support and hydrogen gas is used for cofactor recycling, thus minimizing waste. frontiersin.orgfrontiersin.org This method has been successfully applied in continuous flow reactors, demonstrating its potential for industrial-scale synthesis under mild conditions (e.g., 35°C, 2 bar H₂). frontiersin.orgfrontiersin.org
The following table details the results from various biocatalytic systems for the reduction of 3-quinuclidinone.
Table 2: Biocatalytic Reduction of 3-Quinuclidinone
| Biocatalyst System | Product | Substrate Conc. | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| R. rubra 3-quinuclidinone reductase (with cofactor regeneration) | (R)-3-Quinuclidinol | 618 mM | 21 | ~100 | >99.9% | nih.gov |
| E. coli expressing ReQR-25 gene from R. erythropolis | (S)-3-Quinuclidinol | 5 g/L | 14 | 93 | >99% | researchgate.net |
Other Novel Transition-Metal Catalyzed Methods
Beyond hydrogenation and bioreduction, other transition-metal-catalyzed reactions are being explored to synthesize functionalized quinuclidinones. A notable example is the synthesis of 2-benzhydryl-3-quinuclidinone, which starts from a 2-benzylidene-3-quinuclidinone precursor. This reaction involves a 1,4-conjugate addition of a Grignard reagent (phenylmagnesium chloride) to the α,β-unsaturated ketone system of the benzylidene derivative. google.com
The key innovation in this process is the use of a catalytic amount of a copper(I) salt, such as copper(I) iodide. google.com The copper catalyst significantly enhances the efficiency of the conjugate addition, leading to higher yields compared to processes without the catalyst. The reaction is conducted in an aprotic apolar solvent like 2-methyltetrahydrofuran (B130290) under an inert atmosphere, with the reaction completing rapidly at low temperatures (-10 to +10 °C). google.com
Table 3: Copper-Catalyzed Synthesis of 2-Benzhydryl-3-quinuclidinone
| Substrate | Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Key Feature | Reference |
|---|
These catalytic advancements highlight a clear trend towards more sophisticated and efficient synthetic strategies in quinuclidinone chemistry, driven by the need for optically pure and structurally complex molecules.
Molecular Pharmacology and Cellular Mechanisms of Action for 2 2 Pyridyl Methylene 3 Quinuclidinone Analogs
Analysis of Cellular Responses and Phenotypic Changes
The tumor suppressor protein p53, a primary target of methylene (B1212753) quinuclidinone (MQ), is a crucial regulator of the cell cycle. nih.govoncotarget.com By restoring the function of mutated p53, MQ and its analogs can re-establish the protein's ability to control cell proliferation. nih.govoncotarget.com Functional p53 acts as a transcription factor that can halt the cell cycle at critical checkpoints, such as G1 and G2, to allow for DNA repair or to initiate cell death if the damage is irreparable. nih.govoncotarget.com
Research on specific quinuclidinone analogs has demonstrated direct effects on cell cycle distribution. In studies involving human large cell lung carcinoma (H1299) cells, which lack functional p53, certain novel quinuclidinone derivatives were found to reduce the percentage of cells in the G2/M phase. nih.gov This effect was confirmed by observing an increased expression of cyclin E, a key regulator of the G1/S transition, suggesting a complex interplay with cell cycle machinery even in p53-null environments. nih.gov
Table 1: Effect of Quinuclidinone Analogs on Cell Cycle
| Cell Line | Compound | Observed Effect | Associated Molecular Change | Reference |
|---|---|---|---|---|
| H1299 (p53-null lung carcinoma) | Derivative 4 | Reduction of cells in G2/M phase | Increased expression of cyclin E | nih.gov |
A hallmark of 2-[2-Pyridyl]methylene-3-quinuclidinone and its related compounds is their potent ability to induce programmed cell death, or apoptosis. nih.gov This is a genetically controlled, orderly process of cellular suicide that is essential for normal development and tissue homeostasis and serves as a critical defense against the proliferation of damaged or cancerous cells. nih.govresearchgate.net
Studies have shown that novel quinuclidinone analogs effectively trigger apoptosis in various cancer cell lines, including lung and breast cancer cells. nih.gov The induction of apoptosis has been confirmed through multiple experimental methods. For instance, in p53-null H1299 lung cancer cells, treatment with quinuclidinone derivatives led to a significant increase in apoptosis as measured by ELISA-based assays and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays. nih.gov This indicates that these compounds can activate cell death pathways independent of the canonical p53 apoptotic pathway. nih.gov Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies, ultimately leading to cell elimination without inducing an inflammatory response. researchgate.net
Investigation of Intracellular Signaling Pathways
The p53 tumor suppressor is a master regulatory protein that responds to cellular stress by orchestrating a variety of outcomes, including cell cycle arrest and apoptosis. nih.govesrf.fr In over 50% of human cancers, the TP53 gene is mutated, leading to the production of a non-functional protein and contributing to tumor development. nih.govesrf.fr
A key mechanism of action for methylene quinuclidinone (MQ), the biologically active metabolite of compounds like APR-246, is the reactivation of mutant p53. esrf.frnih.gov MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of the mutant p53 protein. nih.govresearchgate.net This binding induces a conformational change in the mutant protein, restoring its wild-type structure and transcriptional activity. nih.govnih.gov High-resolution crystal structures have revealed that MQ can bind to several different cysteine residues on the p53 surface, leading to the stabilization of the protein and its complexes with DNA. nih.gov Once reactivated, p53 can bind to its DNA response elements and activate the transcription of target genes critical for inducing apoptosis and preventing cancer progression. nih.govesrf.fr
Beyond the p53 pathway, evidence points to the involvement of lipid signaling molecules in the apoptotic activity of quinuclidinone analogs. Specifically, the sphingomyelinase-ceramide pathway has been identified as a key player. nih.gov Sphingomyelinases are enzymes that hydrolyze sphingomyelin, a component of cell membranes, to produce ceramide. nih.gov Ceramide acts as a second messenger in signaling cascades that can lead to apoptosis. nih.govnih.gov
In studies with p53-null H1299 lung cancer cells, treatment with novel quinuclidinone derivatives resulted in a significant increase in sphingomyelinase activity. nih.gov This enzymatic activation leads to a rise in intracellular ceramide levels, which in turn triggers downstream apoptotic events. nih.gov This finding is significant as it demonstrates that these compounds can initiate cell death through membrane-level events that are upstream of the core apoptotic machinery, providing a p53-independent route to inducing cytotoxicity in cancer cells. nih.gov
The execution of apoptosis is ultimately carried out by a family of proteases known as caspases. mdpi.com These enzymes exist as inactive zymogens (procaspases) and are activated in a proteolytic cascade. mdpi.com This cascade can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com
Table 2: Modulation of Apoptotic Molecules by Quinuclidinone Analogs in H1299 Cells
| Molecule | Role in Apoptosis | Effect of Analogs (Derivatives 4 & 6) | Reference |
|---|---|---|---|
| Sphingomyelinase | Generates ceramide, initiates signaling | Increased activity | nih.gov |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Increased expression | nih.gov |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Increased expression | nih.gov |
| Procaspase-3 | Precursor to executioner caspase | Cleavage induced | nih.gov |
| Caspase-3 | Executioner caspase | Increased activity | nih.gov |
Characterization of Molecular Target Interactions
The interaction of this compound analogs with molecular targets is a critical aspect of their pharmacological profile. These interactions are primarily investigated through receptor binding studies and enzyme modulation assays.
Receptor Binding Studies (e.g., Muscarinic Receptors, Nicotinic Receptors, 5-HT Receptors)
The affinity of this compound analogs for various neurotransmitter receptors provides insight into their potential mechanisms of action. The quinuclidine (B89598) core is a well-established scaffold for cholinergic ligands, and the addition of the pyridylmethylene group can modulate affinity and selectivity for different receptor subtypes.
Muscarinic Receptors: The quinuclidine structure is a key component of many muscarinic receptor ligands. While specific binding data for this compound is not extensively detailed in the available literature, related quinuclidinyl derivatives have been studied for their muscarinic receptor affinity. For instance, N-methyl-3-quinuclidinone has been shown to inhibit high-affinity choline (B1196258) uptake, a process linked to acetylcholine (B1216132) synthesis, with an IC50 of 5.6 x 10^-7 M. nih.gov The affinity of pyridylalkylamines for muscarinic receptors has been noted to be generally lower than for nicotinic receptors, suggesting a degree of selectivity. nih.gov
Nicotinic Receptors: Pyridylalkylamines, a class of compounds structurally related to the title compound, demonstrate a clear selectivity for nicotinic versus muscarinic binding sites. nih.gov This suggests that the pyridyl moiety plays a significant role in directing the interaction towards nicotinic acetylcholine receptors (nAChRs). The affinity for these receptors can be influenced by steric factors such as the position of attachment and the length and rigidity of the side-chain. nih.gov
The following table summarizes hypothetical binding affinities based on structurally related compounds.
| Compound Analog | Receptor Subtype | Binding Affinity (Ki in nM) |
| 2-([2-Pyridyl]methylene)-3-quinuclidinone | M1 Muscarinic | Data not available |
| 2-([2-Pyridyl]methylene)-3-quinuclidinone | α4β2 Nicotinic | Data not available |
| 2-([2-Pyridyl]methylene)-3-quinuclidinone | 5-HT3 | Data not available |
Note: The data in this table is illustrative and not based on direct experimental results for the specified compound.
Enzyme Modulation and Functional Assays
The ability of this compound analogs to modulate enzyme activity, particularly cholinesterases, is a key area of investigation.
Cholinesterase Inhibition: Quinuclidine-based derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. A study on 14 N-alkyl quaternary quinuclidines demonstrated that all tested compounds inhibited both AChE and BChE in the micromolar range, with Ki values ranging from 0.26 to 156.2 μM. nih.gov This indicates that the quinuclidine scaffold is a promising starting point for designing cholinesterase inhibitors. nih.gov
In studies of related 2-benzylidene-3-quinuclidinone derivatives, it was found that only the m-chloro derivative significantly reduced high-affinity choline uptake, suggesting that substitution on the benzylidene ring can influence cholinergic activity. nih.gov
The table below presents potential enzyme inhibition data for analogs, extrapolated from existing research on similar compounds.
| Compound Analog | Enzyme | Inhibition (IC50/Ki in µM) |
| N-Alkyl Quaternary Quinuclidine | Acetylcholinesterase (AChE) | 0.26 - 156.2 (Ki) nih.gov |
| N-Alkyl Quaternary Quinuclidine | Butyrylcholinesterase (BChE) | 0.26 - 156.2 (Ki) nih.gov |
| N-methyl-3-quinuclidinone | High-Affinity Choline Uptake | 0.56 (IC50) nih.gov |
Note: This data is from studies on related quinuclidine derivatives and not the specific title compound.
Selectivity in Cellular and Molecular Contexts
The selectivity of a compound for its intended target over other receptors or enzymes is crucial for its therapeutic potential and for minimizing off-target effects.
Furthermore, the structure-activity relationship of pyridine (B92270) derivatives has been extensively studied, revealing that the position and nature of substituents on the pyridine ring can significantly influence biological activity. nih.gov For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the highest anticonvulsant activity was found in unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov This highlights the importance of subtle structural modifications in determining the pharmacological profile and selectivity of pyridine-containing compounds.
Structure Activity Relationship Sar and Rational Design of 2 2 Pyridyl Methylene 3 Quinuclidinone Derivatives
Identification of Pharmacophoric Features Governing Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. For the 2-[2-Pyridyl]methylene-3-quinuclidinone scaffold, several key pharmacophoric features can be postulated based on its constituent parts:
The Quinuclidinone Core: This rigid bicyclic system acts as a constrained scaffold, holding other functional groups in a specific spatial orientation. The nitrogen atom within this system is typically a key hydrogen bond acceptor or can be protonated, forming a cationic center that interacts with anionic residues in a target's active site. The ketone group at the 3-position provides another potential hydrogen bond acceptor site.
The Pyridyl Moiety: The pyridine (B92270) ring is an aromatic system containing a nitrogen atom, which can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein. The position of the nitrogen atom (in this case, at the 2-position) is crucial for directing interactions.
The Methylene (B1212753) Linker: The exocyclic double bond of the methylene linker provides planarity and rigidity to the connection between the quinuclidinone and pyridyl moieties. This linker properly spaces these two key pharmacophoric elements and can participate in hydrophobic or van der Waals interactions within the binding pocket.
A hypothetical pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor (from the pyridine nitrogen and/or the quinuclidinone carbonyl), a cationic/ionizable feature (the quinuclidinone nitrogen), and an aromatic feature (the pyridine ring), all held in a defined spatial arrangement by the rigid framework.
Systematic Structural Modifications and Their Quantitative Impact on Activity Profiles
Systematic structural modifications are a cornerstone of SAR studies, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The quantitative impact of these changes is typically assessed through biological assays, with data often presented in tables comparing the activity of different analogs.
Variations in the Pyridyl Moiety and its Substituents
Modifications to the pyridyl ring can significantly influence binding affinity and selectivity.
Substitution Pattern: Introducing substituents at various positions on the pyridine ring can probe the steric and electronic requirements of the binding pocket. For instance, small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halo, cyano) can alter the electronic properties of the pyridine nitrogen and the aromatic ring, thereby affecting hydrogen bonding and π-stacking interactions.
Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, or even non-aromatic heterocycles) can help to fine-tune interactions and improve properties such as metabolic stability.
A data table for this subsection would typically include columns for the compound identifier, the specific substituent on the pyridyl ring, its position, and the corresponding biological activity (e.g., IC50 or Ki values).
Interactive Data Table: Hypothetical Impact of Pyridyl Moiety Substitutions
| Compound ID | Pyridyl Substituent | Position | Biological Activity (IC50, µM) |
| Parent | H | - | Baseline Value |
| 1a | 4-CH3 | 4 | Value |
| 1b | 5-Cl | 5 | Value |
| 1c | 6-OCH3 | 6 | Value |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not available.
Chemical Modifications of the Quinuclidinone Ring System
Ring Size and Heteroatom Position: While the quinuclidinone skeleton is quite rigid, modifications such as ring expansion or contraction, or moving the position of the bicyclic nitrogen, would drastically alter the geometry and are generally less common in lead optimization unless a completely new scaffold is desired.
Substitution on the Ring: Introducing substituents on the carbon atoms of the quinuclidinone ring can explore additional binding interactions. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity.
A corresponding data table would list the modification on the quinuclidinone ring and its effect on biological activity.
Influence of Linker Region Substitutions
Geometry and Rigidity: The exocyclic double bond imparts a specific geometry (E/Z isomerism, although in this case it is fixed). Saturation of this double bond to a single bond would increase flexibility, which may be beneficial or detrimental depending on the target's requirements.
Substitution on the Linker: Placing small substituents on the methylene carbon could introduce steric hindrance that might orient the pyridyl ring in a more favorable conformation for binding.
A data table for this section would detail the linker modification (e.g., single vs. double bond, presence of substituents) and the resulting change in activity.
Computational Chemistry in SAR Elucidation and Predictive Modeling
Computational methods are invaluable for understanding SAR at a molecular level and for guiding the design of new, more potent compounds.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound derivatives, docking studies would be instrumental in:
Identifying Putative Binding Poses: Docking simulations can generate plausible binding modes of the compounds within the active site of a target protein, highlighting key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
Rationalizing SAR Data: By comparing the docked poses of active and inactive analogs, researchers can develop hypotheses to explain their differing biological activities. For example, an inactive compound might adopt a conformation that prevents a key hydrogen bond from forming.
Virtual Screening: Docking can be used to screen large virtual libraries of compounds to identify new molecules that are predicted to bind to the target, thereby prioritizing synthetic efforts.
A typical molecular docking study would involve preparing the 3D structure of the target protein and the ligands, performing the docking calculations using software like AutoDock or Glide, and analyzing the resulting poses and scoring functions. The binding energy values obtained from docking can provide a qualitative estimate of the binding affinity.
Interactive Data Table: Example Molecular Docking Results
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Parent | -8.5 | Tyr82, Asp104, Phe290 |
| 1a | -8.9 | Tyr82, Asp104, Phe290 |
| 1b | -9.2 | Tyr82, Asp104, Phe290, Ser108 |
| 1c | -7.8 | Asp104, Phe290 |
Note: This table represents hypothetical data that would be generated from a molecular docking study.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound derivatives, DFT calculations provide fundamental insights into the electron distribution, orbital energies, and sites susceptible to chemical reactions. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govekb.eg
Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich regions (nucleophilic sites), shown in red, and electron-poor regions (electrophilic sites), depicted in blue. nih.gov For the this compound scaffold, the nitrogen atom of the pyridine ring and the carbonyl oxygen are expected to be nucleophilic sites, while the exocyclic methylene carbon is a primary electrophilic site, making it a target for Michael addition reactions. clockss.org
From these primary calculations, a series of global reactivity descriptors can be derived to quantify chemical behavior. ekb.egnih.gov
Interactive Table 1: Representative Global Reactivity Descriptors Calculated by DFT Note: Values are representative for this class of compounds based on DFT studies of similar heterocyclic structures.
| Descriptor | Formula | Typical Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 eV | Tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV | Resistance to change in electron configuration |
| Global Softness (S) | 1 / (2η) | 0.20 to 0.25 eV-1 | Measure of molecular polarizability |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.8 to 4.5 eV | Propensity to accept electrons |
These descriptors are invaluable for comparing the reactivity of different derivatives. For instance, introducing an electron-donating group on the pyridine ring would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group would lower the LUMO energy, increasing the molecule's electrophilicity. ekb.eg
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.melibretexts.org For this compound derivatives, a QSAR model can predict the biological potency of unsynthesized analogs, thereby guiding synthetic efforts toward more active compounds. nih.govnih.gov
The development of a QSAR model begins with a dataset of derivatives with known biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties. These descriptors fall into several categories: srmist.edu.in
Electronic: Reflecting the electron distribution (e.g., Hammett constants, dipole moment).
Steric: Describing the size and shape of the molecule (e.g., Molar Refractivity, Taft's constant).
Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).
Topological: Representing molecular connectivity and branching.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a combination of these descriptors to the observed activity. nih.gov
A hypothetical QSAR equation for this series might look like: log(1/IC₅₀) = a(LogP) - b(MR) + c(σ) + d
Where 'a', 'b', and 'c' are coefficients indicating the positive or negative contribution of each descriptor to the activity. Such a model could reveal, for example, that higher lipophilicity (LogP) and the presence of electron-withdrawing groups (positive Hammett constant, σ) enhance activity, while increased bulk (Molar Refractivity, MR) is detrimental.
| Quantum Chemical | Dipole Moment | Polarity | Long-range electrostatic interactions |
The predictive power of the QSAR model is rigorously validated internally and externally to ensure its reliability before being used to screen virtual libraries of new derivatives. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its derivatives, MD simulations provide critical insights into their conformational preferences and the dynamic nature of their interactions with biological targets. mdpi.comescholarship.org
Conformational Analysis: The quinuclidine (B89598) core provides a rigid scaffold, but the rotatable bond between the methylene bridge and the pyridine ring allows for different spatial orientations (conformers). MD simulations in a simulated solvent environment can explore the conformational landscape of a derivative, identifying the most stable, low-energy conformations. mdpi.comnih.gov This information is vital, as the biologically active conformation may not be the lowest energy state in isolation.
Binding Dynamics: When the biological target of the derivatives is known, MD simulations can be used to model the protein-ligand complex. These simulations reveal the stability of the binding pose predicted by molecular docking and highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. escholarship.org Analysis of the simulation trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid during the interaction.
Interaction Lifetimes: To quantify the stability of specific hydrogen bonds or other key interactions.
This dynamic picture of the binding process is often more informative than the static view provided by docking alone and can explain why certain derivatives have higher affinity than others. nih.gov
Interactive Table 3: Insights from Molecular Dynamics Simulations
| Analysis Type | Key Metrics | Information Gained |
|---|---|---|
| Conformational Analysis | Potential Energy Surface, Dihedral Angle Distribution | Identification of stable conformers, understanding molecular flexibility. |
| Binding Stability | RMSD of ligand and protein backbone | Confirmation of stable binding pose, assessment of complex stability. |
| Interaction Analysis | Hydrogen bond analysis, Radial Distribution Functions | Identification of key amino acid residues, quantification of interaction strength and duration. |
| Flexibility Analysis | RMSF of ligand atoms and protein residues | Understanding the dynamic nature of the ligand and the binding pocket upon complex formation. |
Rational Design Principles for Optimized Quinuclidinone-Based Chemical Probes
The insights gained from SAR studies and computational analyses converge into a set of rational design principles for creating optimized chemical probes based on the this compound scaffold. purdue.edu The goal is to systematically modify the core structure to enhance desired properties such as potency, selectivity, and utility as a probe (e.g., by adding a fluorescent tag). nih.govnih.govmdpi.com
The modular nature of the scaffold allows for targeted modifications at distinct positions:
The Pyridine Ring: This is a primary site for tuning electronic properties and target-specific interactions. Introducing substituents can modulate the molecule's pKa, polarity, and ability to form hydrogen bonds. DFT and QSAR data can guide the choice of substituents to maximize affinity and selectivity. nih.gov
The Methylene Linker: While often unmodified, this linker dictates the geometry between the pyridyl and quinuclidinone moieties. Its replacement could alter the conformational freedom of the molecule, potentially locking it into a more bioactive conformation.
Attachment of Functional Groups: For chemical probes, a linker can be attached (often to the pyridine ring) to conjugate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, enabling visualization or affinity purification experiments. researchgate.net
Interactive Table 4: Rational Design Strategies for Quinuclidinone Probes
| Modification Site | Strategy | Desired Outcome | Guiding Method |
|---|---|---|---|
| Pyridine Ring | Introduce electron-withdrawing/donating groups. | Tune electronic properties for enhanced target affinity. | DFT, QSAR |
| Pyridine Ring | Add hydrogen bond donors/acceptors. | Increase binding specificity and strength. | MD Simulations |
| Quinuclidine Core | Modify ring structure (e.g., add substituents). | Improve pharmacokinetic properties (solubility, stability). | QSAR |
| Any suitable position | Attach a linker and fluorescent tag. | Create a fluorescent chemical probe for imaging. | SAR, Docking |
By integrating these computational and experimental strategies, new this compound derivatives can be designed with precisely tailored properties for specific biological applications. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization in Research Context
High-Resolution Spectroscopic Analysis of 2-[2-Pyridyl]methylene-3-quinuclidinone and Intermediates
Spectroscopic methods are fundamental tools for elucidating the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR: The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). Key expected signals include those for the protons on the pyridine (B92270) ring, the vinylic proton of the methylene (B1212753) bridge, and the aliphatic protons of the rigid quinuclidine (B89598) cage. The chemical shift of the vinylic proton would be crucial in determining the geometry (E/Z isomerism) of the double bond.
¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Distinctive peaks would be expected for the carbonyl carbon (C=O) of the quinuclidinone ring at a significantly downfield shift, carbons of the C=C double bond, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the quinuclidine skeleton.
Table 1: Illustrative ¹³C and ¹H NMR Data for the Parent 3-Quinuclidinone Moiety Note: This table shows typical chemical shifts for the unsubstituted 3-quinuclidinone core. The actual shifts for this compound would be influenced by the pyridylmethylene substituent.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C2 | 48.5 | 3.3 |
| C3 | 215.0 | - |
| C4 | 57.5 | 2.9 |
| C5, C7 | 46.8 | 3.1 |
| C6, C8 | 25.1 | 2.0 |
Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₃H₁₄N₂O, corresponding to an exact mass that can be confirmed to within a few parts per million by HRMS.
Tandem MS (MS/MS): Tandem mass spectrometry involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the quinuclidine ring system and the loss of the pyridylmethylene moiety. Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule. mdpi.com
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the α,β-unsaturated ketone, typically found in the 1650-1700 cm⁻¹ region. Other key absorptions would include C=C stretching vibrations for the alkene and the pyridine ring (around 1580-1620 cm⁻¹), C-N stretching of the amine, and C-H stretching vibrations for both aromatic and aliphatic protons. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system formed by the pyridine ring, the exocyclic double bond, and the carbonyl group in this compound is expected to give rise to characteristic π → π* and n → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and provide insight into the electronic structure of the chromophore. researchgate.netnist.gov
X-ray Crystallography for Precise Solid-State Structural Determination
While spectroscopic methods reveal the structure in solution or the gas phase, single-crystal X-ray crystallography provides the most definitive and precise picture of the molecular structure in the solid state. This technique yields a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. nih.gov
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules and for precisely defining the molecule's preferred conformation in the crystal lattice. For this compound, a crystallographic study would unambiguously establish the geometry (E or Z) of the exocyclic double bond. It would also reveal the exact conformation of the bicyclic quinuclidine cage, which typically adopts a twisted-boat conformation in related structures. researchgate.net If the molecule crystallizes as a single enantiomer, anomalous dispersion techniques can be used to determine its absolute configuration. nih.govresearchgate.net
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal. This packing is governed by a network of intermolecular forces. For this compound, analysis of the crystal structure would reveal any significant supramolecular interactions, such as:
π-π Stacking: Potential interactions between the electron-rich pyridine rings of adjacent molecules.
C-H···O or C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the protons of the quinuclidine cage or pyridine ring and the carbonyl oxygen or pyridine nitrogen of neighboring molecules.
Understanding these interactions is crucial for explaining the solid-state properties of the compound, such as its melting point, solubility, and stability.
Theoretical Studies on Molecular Structure and Reactivity
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. These methods allow for the exploration of molecular geometries, spectroscopic characteristics, and electronic features that govern its reactivity.
Computational Geometry Optimization and Conformational Landscapes
The three-dimensional structure of this compound is fundamental to its properties. Computational geometry optimization, typically employing methods like Density Functional Theory (DFT), is used to determine the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural considerations include the planarity of the exocyclic methylene bridge, the conformation of the bicyclic quinuclidinone core, and the relative orientation of the pyridyl group.
The molecule can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. Computational studies would typically calculate the total energy of both isomers to predict which is more stable. The conformational landscape is further complicated by the flexible, non-aromatic quinuclidinone ring system. Theoretical calculations can map these conformational possibilities to identify low-energy structures and the barriers between them. These studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents hypothetical, yet typical, data that would be obtained from a DFT geometry optimization calculation for the more stable isomer.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C=O | 1.22 Å |
| C=C (exocyclic) | 1.35 Å | |
| C-N (pyridyl) | 1.34 Å | |
| C-N (quinuclidine) | 1.47 Å | |
| Bond Angle | C-C=O | 121.5° |
| Py-C=C | 124.0° | |
| Dihedral Angle | C-C-C=C | ~180° (for planarity) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. idc-online.com
The standard theoretical protocol involves first optimizing the molecular geometry at a chosen level of theory (e.g., DFT). nih.gov Subsequently, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. researchgate.net Comparing these predicted shifts with experimental data can confirm a proposed structure or help assign specific resonances in a complex spectrum. mdpi.com Advances in machine learning, particularly graph neural networks, are also being integrated with DFT calculations to enhance the accuracy of chemical shift predictions. nih.govnrel.gov
Table 2: Representative Comparison of Calculated vs. Experimental NMR Chemical Shifts This table illustrates the typical correlation between computationally predicted and experimentally observed NMR data for a molecule like this compound.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| C=O | 201.5 | 200.8 | +0.7 |
| C=C (quaternary) | 145.2 | 144.9 | +0.3 |
| =CH (exocyclic) | 120.8 | 121.1 | -0.3 |
| Pyridyl C2 | 150.1 | 149.7 | +0.4 |
| Pyridyl C6 | 148.9 | 148.5 | +0.4 |
Electronic Property Calculations (e.g., Electrostatic Potential, HOMO-LUMO)
The reactivity of a molecule is governed by its electronic structure. Computational chemistry offers several descriptors to analyze this structure.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue or green), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential concentrated around the carbonyl oxygen and the pyridine nitrogen lone pair, highlighting these as primary sites for hydrogen bonding or coordination.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. scirp.orgnih.gov In this compound, the HOMO is expected to be distributed over the π-system of the pyridyl ring and the exocyclic double bond, while the LUMO would likely be centered on the α,β-unsaturated ketone moiety.
Table 3: Illustrative Quantum Chemical Descriptors This table provides examples of electronic property data derived from DFT calculations.
| Descriptor | Definition | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 4.15 |
Transition Metal Coordination Chemistry of Quinuclidinone-Containing Ligands
The presence of two nitrogen atoms—one on the pyridine ring and the bridgehead nitrogen of the quinuclidinone core—makes this compound a potential bidentate ligand for coordinating with transition metals. wikipedia.org Pyridine itself is a well-established ligand in coordination chemistry, forming stable complexes with a wide array of metal ions. researchgate.net
This ligand is expected to act as an N,N-chelating agent, forming a stable five- or six-membered ring with a central metal ion. The coordination would involve the lone pair of electrons on the sp²-hybridized pyridine nitrogen and the sp³-hybridized quinuclidine nitrogen. The resulting metal complexes could exhibit diverse geometries, such as tetrahedral or square planar for four-coordinate metals (e.g., Cu(II), Zn(II)) or octahedral for six-coordinate metals (e.g., Co(II), Ni(II)), often with other ligands like halides or solvent molecules completing the coordination sphere. rsc.org The electronic and steric properties of the ligand, combined with the nature of the metal ion, would dictate the structure, stability, and potential catalytic or biological activity of these complexes. pvpcollegepatoda.org
Future Research Directions and Emerging Paradigms
Innovations in Synthetic Methodologies for Quinuclidinone Scaffolds
The development of more efficient and versatile methods for synthesizing the quinuclidinone core and its derivatives is paramount for accelerating drug discovery efforts. While traditional methods have been effective, the focus is now shifting towards innovative technologies that offer greater control, efficiency, and access to novel chemical space.
Emerging synthetic paradigms such as flow chemistry and photoredox catalysis are poised to revolutionize the synthesis of complex heterocyclic scaffolds like quinuclidinone. mtak.hunih.govdrugdiscoverytrends.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including improved reaction control, enhanced safety, and the ability to telescope multiple reaction steps. nih.gov This can be particularly beneficial for the multi-step sequences often required for constructing functionalized quinuclidinones. mtak.hu
Photoredox catalysis , a technique that uses visible light to initiate single-electron transfer processes, has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild conditions. acs.orgacs.orgsigmaaldrich.com The application of photoredox catalysis could enable novel functionalizations of the quinuclidine (B89598) ring that are not accessible through traditional thermal methods. acs.org The use of quinuclidine itself as a catalyst in photoredox reactions highlights the unique chemical properties of this scaffold. researchgate.net Furthermore, the development of novel organocatalytic methods continues to provide metal-free alternatives for the asymmetric synthesis of complex molecules, which is crucial for producing enantiomerically pure quinuclidinone derivatives. nih.govrsc.org
| Synthetic Methodology | Potential Advantages for Quinuclidinone Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for multi-step telescoped synthesis. mtak.hunih.govpolimi.it |
| Photoredox Catalysis | Access to novel bond formations under mild conditions, enabling unique functionalization of the quinuclidine core. acs.orgacs.orgnih.gov |
| Organocatalysis | Metal-free and environmentally friendly approach for asymmetric synthesis to obtain enantiomerically pure compounds. nih.govrsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Quinuclidinone Derivatives
While the anticancer and acetylcholinesterase inhibitory activities of certain quinuclidinone derivatives are established, the full spectrum of their biological targets remains largely unexplored. Future research will likely focus on identifying and validating novel molecular targets to expand the therapeutic applications of this compound class.
One promising area of investigation is the modulation of G protein-coupled receptors (GPCRs) . GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs. nih.govnih.govijrpr.comrevvity.com The rigid, three-dimensional structure of the quinuclidine scaffold makes it an attractive framework for designing ligands with high affinity and selectivity for specific GPCR subtypes.
Beyond GPCRs, the potential for quinuclidinone derivatives to interact with other important classes of enzymes and receptors is also being considered. For instance, their role as kinase inhibitors is an area of active investigation. Given the success of pyridinyl-containing compounds in targeting kinases, 2-[2-Pyridyl]methylene-3-quinuclidinone and its analogs could be explored for their ability to inhibit kinases involved in cancer and inflammatory diseases.
Furthermore, the structural similarity of the quinuclidine core to other neurologically active compounds suggests potential applications in a broader range of neurodegenerative diseases beyond Alzheimer's. nih.govmdpi.comnih.govmdpi.com Exploring targets involved in Parkinson's disease, Huntington's disease, and other neurological disorders could reveal new therapeutic opportunities.
| Potential Therapeutic Area | Novel Biological Targets |
| Oncology | Various protein kinases, signaling pathway components |
| Neurodegenerative Diseases | G protein-coupled receptors (GPCRs), other neurotransmitter receptors and transporters |
| Inflammatory Diseases | Pro-inflammatory cytokines and their signaling pathways |
| Infectious Diseases | Viral or bacterial enzymes essential for replication |
Advanced Computational Modeling for Accelerated Discovery and Mechanistic Insights
Advanced computational techniques are becoming indispensable tools in modern drug discovery, offering the ability to accelerate the identification of promising lead compounds and provide deep insights into their mechanisms of action at a molecular level.
Molecular docking studies can be employed to predict the binding orientation and affinity of this compound and its analogs to a wide range of biological targets. nih.govnih.govmdpi.combiointerfaceresearch.comresearchgate.net This can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For instance, docking studies could elucidate the specific interactions between the pyridyl and quinuclidinone moieties with the active site of a target protein. nih.gov
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between a quinuclidinone derivative and its biological target. frontiersin.orgnih.govresearchgate.netdntb.gov.uascite.ai By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex, the role of solvent molecules in binding, and conformational changes that may occur upon ligand binding. frontiersin.org
Pharmacophore modeling can be used to identify the key chemical features responsible for the biological activity of a series of quinuclidinone derivatives. pharmacophorejournal.comnih.govdergipark.org.trnih.gov A validated pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with the desired activity.
| Computational Method | Application in Quinuclidinone Research |
| Molecular Docking | Prediction of binding modes and affinities to various biological targets. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic behavior and stability of ligand-protein complexes. nih.govresearchgate.net |
| Pharmacophore Modeling | Identification of essential structural features for biological activity and virtual screening for new hits. pharmacophorejournal.comnih.gov |
Integration of Omics Data for Systems-Level Understanding of Compound Activity
To move beyond a single-target-focused approach and gain a more holistic understanding of how this compound and its derivatives affect biological systems, the integration of "omics" data is crucial. This systems-level perspective can uncover novel mechanisms of action, identify biomarkers of drug response, and reveal potential off-target effects.
Transcriptomic analysis , such as RNA sequencing, can be used to profile the changes in gene expression in cells treated with a quinuclidinone derivative. nih.govnih.govspringernature.comresearchgate.net This can provide clues about the cellular pathways that are modulated by the compound. For example, in the context of an anticancer quinuclidinone derivative, transcriptomic data could reveal the upregulation of apoptosis-related genes and the downregulation of genes involved in cell proliferation. nih.gov
Metabolomic profiling can identify changes in the levels of small-molecule metabolites in response to compound treatment. This can provide a functional readout of the cellular state and can complement transcriptomic and proteomic data to provide a more complete picture of the compound's effects.
The integration of these multi-omics datasets within a systems pharmacology framework can lead to the development of predictive models of drug action. semanticscholar.orgnih.govtcmsp-e.comnih.govscispace.com These models can help to understand the complex interplay between a drug, its targets, and the broader biological network, ultimately guiding the development of more effective and safer therapies based on quinuclidinone scaffolds.
| Omics Technology | Potential Insights for Quinuclidinone Research |
| Transcriptomics | Identification of gene expression signatures and cellular pathways affected by the compound. nih.govnih.gov |
| Proteomics | Analysis of changes in protein expression and post-translational modifications. |
| Metabolomics | Characterization of alterations in cellular metabolism. |
| Systems Pharmacology | Integration of multi-omics data to build predictive models of drug action and efficacy. semanticscholar.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
